molecular formula C14H12O3 B15208424 5-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 6337-27-5

5-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Katalognummer: B15208424
CAS-Nummer: 6337-27-5
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: JKYWPOLMZPJQML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is an organic compound with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol . It is a derivative of isobenzofuran and is known for its unique structural properties, which make it a valuable compound in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a conjugated diene and a dienophile. In this case, maleic anhydride reacts with 2-phenyl-1,3-butadiene under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. The reaction is usually carried out in a solvent like toluene or xylene at elevated temperatures (around 100-150°C) to ensure complete conversion of the reactants .

Analyse Chemischer Reaktionen

Types of Reactions

5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other advanced materials

Wirkmechanismus

The mechanism of action of 5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

6337-27-5

Molekularformel

C14H12O3

Molekulargewicht

228.24 g/mol

IUPAC-Name

5-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C14H12O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-6,11-12H,7-8H2

InChI-Schlüssel

JKYWPOLMZPJQML-UHFFFAOYSA-N

Kanonische SMILES

C1C=C(CC2C1C(=O)OC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.